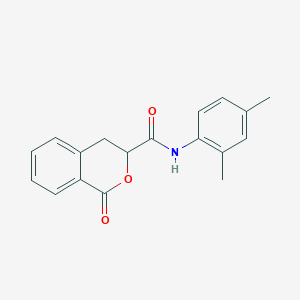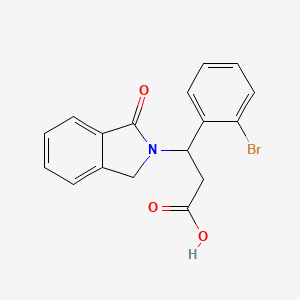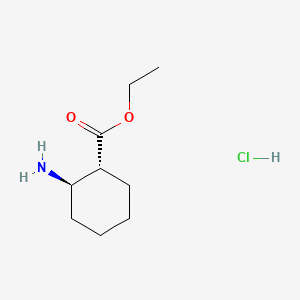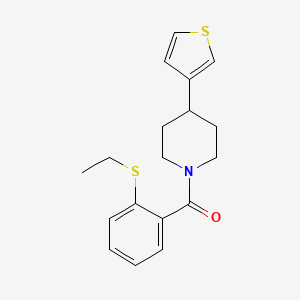
1-氧代-3,4-二氢-1H-2-苯并吡喃-3-羧酰胺-(2,4-二甲基苯基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a benzopyran ring fused with a carboxamide group and a dimethylphenyl substituent
科学研究应用
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
作用机制
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide acts as an agonist of the alpha-adrenergic system . It interacts with the octopamine receptors in the central nervous system, leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction results in overexcitation, which can lead to paralysis and death in insects .
Biochemical Pathways
The action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide affects several biochemical pathways. The inhibition of monoamine oxidases disrupts the breakdown of monoamine neurotransmitters, leading to an increase in their levels . The inhibition of prostaglandin synthesis affects the production of these lipid compounds, which have diverse hormone-like effects in animals .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The molecular and cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide’s action include overexcitation, which can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite- or tick-infestation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. For example, the compound’s effectiveness can be affected by the pH of the environment . Under less acidic conditions (pH 3–6), mainly N-(2,4-dimethylphenyl)-N ′-methylformamidine and already amounts of 2,4-dimethylphenylformamide occur .
生化分析
Biochemical Properties
It is known that the compound is a metabolite of the pesticide amitraz . It is formed via hydrolysis, indicating that it may interact with enzymes involved in hydrolytic reactions .
Cellular Effects
The cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide are currently unknown. Given its structural similarity to amitraz, it may share some of its effects. Amitraz and its metabolites are known to be potent neurotoxicants, suggesting that N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide could potentially influence cell function in the nervous system .
Molecular Mechanism
The molecular mechanism of action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not well-studied. Given its formation from amitraz, it may share some of its parent compound’s mechanisms. Amitraz is known to interact with a variety of receptors, including G protein-coupled receptors, which could potentially be a target for N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide .
Temporal Effects in Laboratory Settings
Studies on amitraz suggest that its metabolites can persist for a significant amount of time .
Metabolic Pathways
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a metabolite of amitraz, and is formed via hydrolysis . This suggests that it may be involved in metabolic pathways related to the breakdown of amitraz.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzopyran ring One common method is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
化学反应分析
Types of Reactions
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the dimethylphenyl group or the benzopyran ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
相似化合物的比较
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Uniqueness
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide stands out due to its unique combination of a benzopyran ring and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWYIAKBFHNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)


![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)


![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

